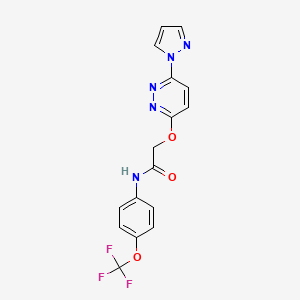

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O3/c17-16(18,19)27-12-4-2-11(3-5-12)21-14(25)10-26-15-7-6-13(22-23-15)24-9-1-8-20-24/h1-9H,10H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRSQZGSNJLDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a pyrazole ring, a pyridazine moiety, and a trifluoromethoxy-substituted phenyl group. These structural components suggest potential pharmacological activities, particularly in the context of enzyme inhibition and receptor modulation.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 396.35 g/mol. The presence of multiple heterocycles (pyrazole, pyridazine, and phenyl groups) enhances its potential interactions with biological targets.

| Structural Feature | Description |

|---|---|

| Pyrazole Ring | Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects. |

| Pyridazine Moiety | Often associated with kinase inhibition and other pharmacological properties. |

| Trifluoromethoxy Group | Enhances lipophilicity and may improve binding affinity to target proteins. |

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Kinase Inhibition : The compound's structure suggests potential interactions with kinases, enzymes that play crucial roles in cell signaling and regulation. Kinase inhibitors are valuable in cancer therapy and other diseases involving dysregulated signaling pathways .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also exhibit such effects .

- Anti-tubercular Activity : Studies on related compounds indicate promising anti-tubercular properties, as evidenced by several derivatives showing significant inhibitory concentrations against Mycobacterium tuberculosis .

- Cytotoxicity Studies : Initial evaluations of cytotoxicity on human cell lines (e.g., HEK-293) have shown that some derivatives are non-toxic at effective concentrations, indicating a favorable safety profile for further development .

Case Study 1: Kinase Inhibition

A study focused on the design of kinase inhibitors highlighted the importance of structural diversity in enhancing biological activity. Compounds similar to the target molecule showed effective inhibition of specific kinases involved in cancer progression, with IC50 values ranging from 0.5 to 5 μM .

Case Study 2: Antimicrobial Activity

A series of pyrazole-based compounds were synthesized and evaluated for antimicrobial activity against gram-positive and gram-negative bacteria. Among these, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1 μg/mL, suggesting strong antibacterial properties .

Case Study 3: Anti-tubercular Efficacy

In a recent study, derivatives of pyrazole-pyridazine compounds were tested for their anti-tubercular efficacy against Mycobacterium tuberculosis. The most potent compounds demonstrated IC50 values between 1.35 to 2.18 μM, showcasing the potential of this class of molecules in tuberculosis treatment .

Scientific Research Applications

Research indicates that compounds with similar structural motifs often exhibit significant pharmacological properties. The following sections detail notable applications:

Anticancer Activity

Compounds similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide have demonstrated the ability to inhibit cancer cell proliferation. For instance:

- Mechanism of Action : Targeting specific kinases involved in cancer cell growth and survival pathways.

- Case Study : A study on related pyrazole derivatives showed inhibition of thyroid cancer cell proliferation by interfering with p21-activated kinase pathways .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through various studies:

- Activity Against Bacteria : Similar pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Example : Minimum inhibitory concentrations (MICs) below 10 μg/mL against Staphylococcus aureus and Escherichia coli have been reported .

Anti-inflammatory Effects

Research suggests that this compound may also exhibit anti-inflammatory properties:

- Biological Targets : Compounds with similar structures are known to interact with inflammatory pathways, potentially leading to reduced inflammation in various models.

Synthesis and Development

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Utilizing appropriate precursors to create the pyrazole structure.

- Coupling Reactions : Linking the pyridazine and trifluoromethoxy phenyl groups through nucleophilic substitutions.

Data Tables

Comparison with Similar Compounds

Structural Analogs with Pyridazine-Pyrazole Cores

a. CB-839 (Telaglenastat)

- Structure : CB-839 (2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide) shares the pyridazine and trifluoromethoxy phenylacetamide motifs with the target compound but incorporates a thiadiazole ring and a butyl chain .

- Biological Activity: CB-839 is a clinical-stage glutaminase inhibitor that suppresses tumor growth by blocking glutamate production. In preclinical models, it demonstrated synergistic effects when combined with 2-PMPA, another glutamine analog .

- Key Differences : The thiadiazole and butyl linker in CB-839 may enhance binding affinity to glutaminase compared to the simpler ether linkage in the target compound.

b. CAS 1428358-12-6

Analogs with Alternative Heterocyclic Cores

a. CAS 1019106-58-1

- Structure: Features a pyrimidinone core instead of pyridazine but retains the N-(4-trifluoromethoxyphenyl)acetamide group .

b. Compounds 13d–13g ()

- Structures: These include pyrimidine and pyrazole cores with substituents like tert-butyl, sulfonylphenyl, and fluorophenyl groups. For example, 13f (2-(4-(6-(6-(3-(trifluoromethyl)phenylamino)pyrimidin-4-yloxy)phenyl)-N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide) has a trifluoromethylphenyl group .

- Synthetic Yields : Ranging from 28–35%, indicating moderate synthetic accessibility for such analogs .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

*Estimated based on structural formula.

Functional and Mechanistic Insights

- Glutaminase Inhibition : CB-839’s efficacy in suppressing hepatic stellate cell growth and tumor models suggests that the target compound, if structurally optimized, could share similar mechanisms .

- Metabolic Stability: The trifluoromethoxy group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 13d–13g) .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide?

- Methodology : The synthesis typically involves multi-step reactions:

Substitution : Alkaline conditions for nucleophilic aromatic substitution (e.g., pyridazine/pyrazole coupling) .

Reduction : Iron powder under acidic conditions to reduce nitro groups to amines .

Condensation : Use of condensing agents (e.g., DCC, HOBt) for amide bond formation between intermediates and trifluoromethoxy-substituted aniline derivatives .

- Validation : Purity is confirmed via elemental analysis (C, H, N) and spectroscopic methods (IR, H/C NMR) .

Q. How is structural characterization performed for this compound?

- Analytical Workflow :

Spectroscopy : IR for functional groups (amide C=O at ~1650 cm), H NMR for pyridazine/pyrazole protons (δ 8.5–9.0 ppm), and C NMR for trifluoromethoxy carbon signals (δ 120–125 ppm) .

Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ with <2 ppm error).

X-ray Crystallography (if crystalline): Resolves bond angles and confirms stereoelectronic effects of the trifluoromethoxy group .

Q. What preliminary biological assays are recommended to assess its activity?

- Screening Protocols :

Enzyme Inhibition : Kinase or phosphatase assays (e.g., fluorescence-based ADP-Glo™) at 1–10 µM concentrations .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Solubility : HPLC-based kinetic solubility in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity?

- Approach :

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on pyridazine’s H-bonding and trifluoromethoxy’s hydrophobic effects .

MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of ligand-protein complexes .

QSAR : Build models using descriptors like logP, polar surface area, and electrostatic potential to predict activity cliffs .

Q. How to resolve contradictions in SAR studies between in vitro and in vivo data?

- Strategies :

Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites (e.g., CYP450-mediated oxidation of pyrazole) .

Pharmacokinetic Studies : Compare plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer) .

Proteomics : SILAC-based quantification to detect off-target effects in vivo .

Q. What experimental design principles improve reaction yields during scale-up?

- Optimization :

DoE (Design of Experiments) : Use fractional factorial designs (e.g., Minitab) to test variables: temperature (60–120°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF) .

Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress and intermediate stability .

Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

Q. How to address discrepancies in crystallographic vs. spectroscopic data?

- Troubleshooting :

Polymorphism Screening : Slurrying in 10 solvents (e.g., ethanol, acetonitrile) to identify stable crystalline forms .

DFT Calculations : Gaussian 16 to compare computed NMR shifts with experimental data, identifying conformational flexibility .

Synchrotron XRD : High-resolution data collection (λ = 0.7 Å) to resolve disorder in the trifluoromethoxy group .

Q. What strategies mitigate metabolic instability of the pyridazine moiety?

- Medicinal Chemistry :

Bioisosteres : Replace pyridazine with pyrimidine or triazine to reduce CYP2D6-mediated oxidation .

Deuterium Labeling : Synthesize deuterated analogs at vulnerable positions (e.g., C-6 of pyridazine) to prolong half-life .

Prodrug Design : Phosphonate or ester derivatives to enhance solubility and mask reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.